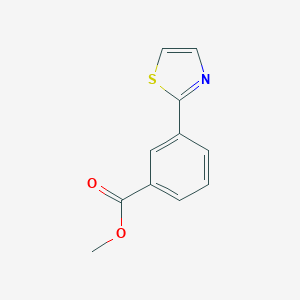

Methyl 3-thiazol-2-yl-benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIVASOYIRWGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596734 | |

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-63-1 | |

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Methyl 3-Thiazol-2-yl-benzoate and Related Core Structures

The synthesis of this compound can be approached through several strategic pathways. These routes typically involve the sequential or convergent construction of the thiazole (B1198619) heterocycle and the methyl benzoate (B1203000) group. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Cyclization Reactions Utilizing Appropriate Precursors for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile like thiourea. nih.govnih.gov

A direct approach to this compound using this method would involve the reaction of a methyl benzoate derivative bearing an α-haloketone function with a source of the N=C-S fragment. For instance, the reaction of methyl 3-(bromoacetyl)benzoate with thioformamide (B92385) would, in principle, yield the target molecule directly.

Table 1: Proposed Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of various substituted thiazoles by choosing appropriately substituted α-haloketones and thioamides. uwec.edu

Esterification and Coupling Strategies for Benzoate Moiety Integration

An alternative to building the thiazole ring onto a pre-existing benzoate ester is to first synthesize the 3-(thiazol-2-yl)benzoic acid core structure, followed by esterification. This two-step approach offers flexibility, particularly if the carboxylic acid intermediate is required for other transformations.

The synthesis of 3-(thiazol-2-yl)benzoic acid can be achieved via the Hantzsch reaction between 3-(bromoacetyl)benzoic acid and thioformamide. The subsequent esterification of the resulting carboxylic acid with methanol (B129727) is typically accomplished through Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com

Table 2: Fischer Esterification of 3-(Thiazol-2-yl)benzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Modern coupling strategies also provide a powerful means to construct the C-C bond between the thiazole and benzoate rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. For example, a Suzuki coupling could involve the reaction of 2-bromothiazole (B21250) with methyl 3-(dihydroxyboranyl)benzoate in the presence of a palladium catalyst and a base. Direct C-H arylation, another palladium-catalyzed method, could potentially couple thiazole directly with a methyl 3-halobenzoate, offering a more atom-economical route. researchgate.net

Targeted Synthesis of Functionalized Analogues and Hybrid Molecular Architectures

The core structure of this compound serves as a template for the development of functionalized analogues. Strategic modifications to either the thiazole heterocycle or the benzoate moiety can be used to modulate the molecule's chemical and biological properties.

Strategic Introduction of Substituents onto the Thiazole Heterocycle

The functionalization of a pre-formed 2-arylthiazole system is governed by the principles of electrophilic aromatic substitution. The thiazole ring is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene (B151609). Conversely, the methyl benzoate group is an electron-withdrawing, meta-directing substituent. When attached to each other, the two rings mutually influence their reactivity.

Electrophilic substitution on the thiazole ring of a 2-arylthiazole typically occurs at the C5 position, if available. However, the reaction conditions need to be carefully controlled to avoid reaction on the more reactive phenyl ring. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiazole ring. nih.gov The introduction of other groups may require more specialized methods due to the deactivated nature of the heterocyclic ring. wisdomlib.org

Derivatization of the Benzoate Moiety for Enhanced Biological Activity

The methyl ester group of the benzoate moiety is a key site for derivatization to influence the molecule's pharmacokinetic and pharmacodynamic profile. In drug design, esters are frequently employed as prodrugs to enhance properties such as lipophilicity and cell membrane permeability. frontiersin.orgresearchgate.net The methyl ester of the title compound could be hydrolyzed by esterases in the body to release the corresponding carboxylic acid, which might be the biologically active species. stereoelectronics.orgacs.org

Systematic modification of the ester group can lead to analogues with fine-tuned properties. For example, converting the methyl ester to other alkyl esters (e.g., ethyl, propyl) or to amides can significantly alter solubility, stability, and receptor binding interactions. uwec.edu The synthesis of amides from the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) can be achieved by coupling with various amines using standard peptide coupling reagents.

Table 3: Potential Derivatizations of the Benzoate Moiety

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | NaOH, then H₃O⁺ | Carboxylic Acid | Active metabolite, precursor for amides |

| 3-(Thiazol-2-yl)benzoic acid | Amine, Coupling Agent (e.g., DCC) | Amide | Modulate biological activity, improve stability |

Design and Synthesis of Novel Thiazole-Fused Systems

The thiazole ring in this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. Such architectures are of interest as they can lead to novel compounds with unique three-dimensional shapes and biological activities. A common strategy involves utilizing a 2-aminothiazole (B372263) precursor, which can be synthesized via a Hantzsch reaction with thiourea.

One prominent example of a thiazole-fused system is the thiazolo[3,2-a]benzimidazole scaffold. researchgate.netnih.govnih.gov The synthesis of these systems often starts from a 2-mercaptobenzimidazole (B194830) which is alkylated with an α-haloketone followed by cyclization. nih.gov Alternatively, a pathway could be envisioned starting from a suitably functionalized 2-aminothiazole. For example, a 2-amino-4-arylthiazole can be used as a building block to construct fused imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.com By analogy, a precursor derived from the this compound framework could be used to build novel fused systems, expanding the chemical space accessible from this core structure. nih.gov

Advancements in the Synthesis of this compound Remain Undocumented in Publicly Available Literature

The synthesis of related compounds, such as various benzothiazoles and substituted methyl benzoates, is well-documented. Methodologies for constructing the thiazole ring and for the esterification of benzoic acid derivatives are fundamental in organic chemistry. However, the specific combination and optimization of these methods for the targeted synthesis of this compound have not been the subject of published research that could be identified.

Consequently, the creation of a detailed article focusing on "Methodological Advancements in Synthetic Pathways for Improved Efficiency and Selectivity" for this particular compound is not feasible based on the current body of scientific literature. There is no available data to populate tables on reaction conditions, yields, or selectivity, nor are there research findings to discuss in detail as per the requested outline.

This lack of information suggests that this compound may be a novel compound or a laboratory intermediate that has not been extensively studied or reported. Therefore, any discussion on its synthetic pathways would be purely speculative and would not meet the criteria of being based on established and citable scientific research.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” is not available.

Therefore, it is not possible to provide the requested article with scientifically accurate and validated data for the following sections:

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Biology

Elemental Analysis

To fulfill the instructions, which strictly require focusing solely on "Methyl 3-thiazol-2-yl-benzoate" and generating thorough, informative, and scientifically accurate content, the specific experimental findings for this compound are necessary. Without access to published research detailing this characterization, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Biological Activity Spectrum and Mechanistic Investigations of Methyl 3 Thiazol 2 Yl Benzoate Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of Methyl 3-thiazol-2-yl-benzoate have demonstrated significant antimicrobial properties, with studies indicating a broad spectrum of activity against both bacterial and fungal pathogens.

Antibacterial Activities against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of thiazole (B1198619) derivatives, including those with a benzoate (B1203000) moiety, has been well-documented. figshare.comtandfonline.com These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtandfonline.com For instance, certain novel thiazole derivatives have exhibited potent activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Pseudomonas phaseolicola and Pseudomonas fluorescens (Gram-negative). nih.gov Some synthesized thiazole derivatives have shown antibacterial activity comparable to the standard chemotherapeutic agent, Ampicillin. figshare.comtandfonline.comtandfonline.com

The structural features of these derivatives play a crucial role in their antibacterial potency. For example, the presence of specific substituents on the phenyl ring of the benzoate moiety can significantly influence the activity. Studies have shown that certain substitutions can enhance the inhibitory effects against pathogenic bacteria. nih.gov The versatility of the thiazole scaffold allows for the development of compounds with potent biological significance towards various bacterial strains, including E. coli and P. vulgaris. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiophene Derivative 13 | Staphylococcus aureus | MIC 3.125 µg/mL | nih.gov |

| Thiophene Derivative 13 | Streptococcus pyogenes | 50% lower than chloramphenicol | nih.gov |

| Thiazole Derivative 5 | Gram-positive & Gram-negative | Close to Ampicillin | figshare.comtandfonline.comtandfonline.com |

| Thiazole Derivative 6 | Gram-positive & Gram-negative | Close to Ampicillin | figshare.comtandfonline.comtandfonline.com |

| Thiazole Derivative 8a | Gram-positive & Gram-negative | Close to Ampicillin | figshare.comtandfonline.comtandfonline.com |

| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus (ATCC: 13565) | Significant | tandfonline.com |

| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumonia (ATCC: 10031) | Potent | tandfonline.com |

Antifungal Activities against Opportunistic and Pathogenic Fungi

In addition to their antibacterial properties, derivatives of this compound have emerged as potent antifungal agents. nih.govbohrium.com These compounds have been evaluated against a variety of opportunistic and pathogenic fungi, demonstrating significant inhibitory effects. nih.gov For instance, certain thiazole derivatives have shown potent and well-balanced in vitro activities against clinically isolated pathogenic fungi and in vivo efficacy against systemic candidosis. nih.gov

Research has highlighted the effectiveness of these compounds against fungi such as Fusarium oxysporum and Aspergillus fumigatus. nih.gov Some newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have exhibited very strong activity against clinical Candida albicans isolates, with their efficacy being comparable or even superior to nystatin. nih.gov The antifungal action of these derivatives is often linked to their high lipophilicity, which facilitates their interaction with fungal cell membranes. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiazole Derivative 3 | Aspergillus fumigatus | MIC 6.25 µg/mL | nih.gov |

| Thiazole Derivative 3 | Fusarium oxysporum | MIC 6.25 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | MIC 6.25 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | MIC 6.25 µg/mL | nih.gov |

| (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | Various pathogenic fungi | Potent | nih.gov |

| Thiazole derivatives with cyclopropane system | Candida albicans | MIC = 0.008–7.81 µg/mL | nih.gov |

Elucidation of Potential Mechanisms Underlying Antimicrobial Action

The antimicrobial effects of thiazole derivatives are attributed to several potential mechanisms of action. One proposed mechanism involves the inhibition of essential bacterial enzymes. nih.gov For example, some thiazole derivatives have been suggested to inhibit bacterial DNA gyrase and enzymes crucial for fatty acid synthesis, such as ecKASIII (FabH). nih.gov The ability of these compounds to inhibit different subunits of DNA gyrase compared to quinolone antibiotics offers a promising avenue for combating quinolone-resistant bacteria. nih.gov

In the context of antifungal activity, the mechanism of action for certain thiazole derivatives is believed to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov This interference with the integrity of the fungal cell leads to cell death. The high lipophilicity of many of these compounds is thought to be a key factor in their ability to interact with and disrupt the fungal cell membrane. nih.gov

Anticancer Potential and Cytotoxicity Studies

The therapeutic utility of this compound derivatives extends to oncology, with numerous studies demonstrating their potential as anticancer agents.

In Vitro Antiproliferative Activity against Diverse Human Cancer Cell Lines

A significant body of research has established the in vitro antiproliferative activity of thiazole derivatives against a wide array of human cancer cell lines. frontiersin.org These compounds have shown cytotoxic effects against breast cancer (MCF-7, MDA-MB-231), ovarian cancer (A2780, KF-28), cervical cancer (HeLa), and lung cancer (A549) cell lines, among others. frontiersin.orgnih.gov

For example, certain bis-thiazole derivatives have exhibited remarkable cytotoxic activities, with some compounds showing potent IC50 values in the nanomolar range against cervical and ovarian cancer cell lines. frontiersin.org Similarly, novel thiazole-naphthalene derivatives have demonstrated moderate to potent antiproliferative activity on MCF-7 and A549 cancer cell lines. nih.gov The structural diversity within this class of compounds allows for the fine-tuning of their cytotoxic profiles against specific cancer types.

Table 3: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Bis-thiazole derivative 5c | Hela (cervical cancer) | 0.6 nM | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (ovarian cancer) | 6 nM | frontiersin.org |

| Thiazole-naphthalene derivative 5b | MCF-7 (breast cancer) | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-naphthalene derivative 5b | A549 (lung cancer) | 0.97 ± 0.13 µM | nih.gov |

| 4-Formylphenyl benzoate derivative 5 | Not specified | Good activity | figshare.comtandfonline.com |

| 4-Formylphenyl benzoate derivative 6 | Not specified | Good activity | figshare.comtandfonline.com |

| 4-Formylphenyl benzoate derivative 8a | Not specified | Good activity | figshare.comtandfonline.com |

Investigation of Apoptotic Induction Pathways and Cell Cycle Perturbations

The anticancer activity of many thiazole derivatives is linked to their ability to induce apoptosis and cause perturbations in the cell cycle of cancer cells. tandfonline.com Mechanistic studies have revealed that these compounds can trigger programmed cell death through various pathways.

For instance, some bis-thiazole derivatives have been shown to induce apoptosis in cancer cell lines, primarily through a mitochondrial-dependent pathway. frontiersin.org This is evidenced by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org Furthermore, some of these compounds can cause cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. frontiersin.orgnih.gov One study on a novel thiazole-naphthalene derivative demonstrated that it arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cancer cells, with further investigation suggesting it acts as a tubulin polymerization inhibitor. nih.gov

Modulatory Effects on Cancer-Related Molecular Targets

Derivatives of thiazole and the fused-ring system benzothiazole (B30560) have demonstrated significant potential as anticancer agents, exhibiting activity against a wide array of cancer cell lines. nih.gov Research has focused on their ability to interact with specific molecular targets crucial for tumor growth and proliferation. One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that belongs to the Receptor Tyrosine Kinase (RTK) family. researchgate.net Overexpression or mutation of EGFR is common in many epithelial cancers, making it a prime target for therapeutic intervention. researchgate.net Thiazole-containing compounds have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, acting as ATP-competitive binders in the catalytic domain. researchgate.net

In addition to EGFR, other molecular targets have been identified. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potent inhibitory activity against vesicular endothelial growth factor receptor-2 (VEGFR-2), another key RTK involved in tumor angiogenesis. mdpi.com Compound 4c from this series was a particularly effective VEGFR-2 inhibitor with an IC50 value of 0.15 µM. mdpi.com This compound also demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, inducing cell cycle arrest at the G1/S phase and promoting apoptosis. mdpi.com

The antiproliferative effects of these derivatives have been documented across various cancer cell lines, including human cervical cancer (HeLa), colon adenocarcinoma (SW480), and B-cell lymphoma (BJAB). nih.govnih.gov Structure-activity relationship (SAR) studies indicate that the anticancer activity is highly dependent on the nature and position of substituents on the thiazole or benzothiazole core. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups showed enhanced activity against the MCF-7 cell line. nih.gov Similarly, the presence of electron-withdrawing groups, such as a chloro group, can improve lipophilicity and hydrogen bond interactions with the target receptor, thereby strengthening the binding and increasing biological activity. researchgate.net

Table 1: Anticancer Activity of Selected Thiazole and Benzothiazole Derivatives

Other Significant Pharmacological Activities

Anti-inflammatory Modulations and Pathways

Benzothiazole derivatives have emerged as a significant class of compounds possessing a wide spectrum of biological activities, including notable anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory actions of these compounds are often investigated using models such as carrageenan-induced rat paw edema. nih.gov For example, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their in vivo anti-inflammatory effects. nih.gov Compounds 17c and 17i from this series demonstrated potent inhibition of paw edema, with compound 17c achieving up to 80% inhibition after 3 hours. nih.gov

The mechanism underlying the anti-inflammatory effects of thiazole derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. ijper.org By inhibiting these enzymes, the compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Molecular docking studies have been employed to understand the binding interactions of these derivatives with their target receptors, providing insights into their mechanism of action at a molecular level. nih.gov For instance, compound 17c showed the highest binding energy (–12.50 kcal/mol) in docking studies, correlating with its potent in vivo activity. nih.gov The development of new non-steroidal anti-inflammatory agents based on the benzothiazole scaffold continues to be an active area of research. ijper.org

Table 2: In Vivo Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Antitubercular Activity against Mycobacterium tuberculosis

The thiazole and benzothiazole scaffolds are integral to many compounds with potent antitubercular activity. nih.govunimi.it The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. unimi.itresearchgate.net Thiazole-based compounds have shown considerable promise in this area. nih.gov

A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated for their activity against the H37Rv strain of Mtb using the Microplate Alamar Blue Assay (MABA). nih.gov Several compounds, including 5b , 5d , and 5h , exhibited potent inhibition with Minimum Inhibitory Concentration (MIC) values of 1.6 µg/mL, which is comparable to the standard drugs isoniazid (B1672263) and ethambutol. nih.gov Another study on pyrimidine-tethered benzothiazole derivatives found compounds 5c and 15 to be highly active, not only against the drug-sensitive H37Rv strain but also against MDR and XDR strains. researchgate.net Molecular modeling studies have suggested that these compounds may exert their effect by targeting enzymes essential for the mycobacterium, such as decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1) or lysine-ɛ-aminotransferase. researchgate.netnih.gov

Table 3: Antitubercular Activity of Selected Thiazole Derivatives

Antidiabetic Properties and Enzyme Inhibitory Potentials (e.g., α-glucosidase, aldose reductase)

Thiazole derivatives have been investigated for their potential in managing diabetes mellitus, primarily through the inhibition of key enzymes involved in glucose metabolism and diabetic complications. nih.gov Two such enzymes are α-glucosidase, which breaks down complex carbohydrates into glucose, and aldose reductase (AR), the first enzyme in the polyol pathway that converts glucose to sorbitol. nih.govfrontiersin.org Overactivity of the polyol pathway is linked to diabetic complications like neuropathy, retinopathy, and nephropathy. nih.govnih.gov

A study on 1,2-benzothiazine-N-arylacetamides identified several potent α-glucosidase inhibitors. mdpi.com Compounds 12a , 12d , and 12g showed excellent in vitro inhibition with IC50 values of 18.25 µM, 20.76 µM, and 24.24 µM, respectively, which were significantly better than the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). mdpi.com In the context of aldose reductase inhibition, a series of hydrazinecarbothioamide and 4-thiazolidinone (B1220212) derivatives with an imidazo[2,1-b]thiazole (B1210989) core were synthesized and tested. nih.gov Among them, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) demonstrated the most promising AR inhibitory activity. nih.gov These findings highlight the potential of thiazole-based structures as scaffolds for developing new antidiabetic agents. frontiersin.org

Table 4: Enzyme Inhibitory Activity of Selected Thiazole Derivatives in Diabetes-Related Targets

Antiparasitic Activity against Protozoan Pathogens

Infections caused by protozoan parasites such as Trypanosoma cruzi (Chagas disease), Leishmania species (leishmaniasis), and Plasmodium falciparum (malaria) represent a significant global health burden, necessitating the discovery of new therapeutic agents. mdpi.comresearchgate.net Thiazole derivatives have been identified as promising scaffolds for the development of novel antiparasitic drugs. mdpi.com

A series of 1,3-thiazole derivatives were designed and evaluated for their trypanocidal and leishmanicidal activities. mdpi.com Compound (40) from this series displayed potent activity against T. cruzi with a half-maximal inhibitory concentration (IC50) of 0.83 µM and a high selectivity index (SI) of 303.2, indicating a favorable balance between potency and host cell toxicity. mdpi.com Another study investigating 3-pyridyl-1,3-thiazole subunits found derivatives with trypanocidal activity in the low micromolar range (IC50 values from 0.2 to 3.9 µM), surpassing the potency of the standard drug benznidazole (B1666585) (BZN). mdpi.com The mechanism of action for some antiparasitic agents involves binding to β-tubulin in the parasite, which disrupts essential cellular processes like motility and cell division. mdpi.com

Table 5: Antiparasitic Activity of Selected Thiazole Derivatives

Enzyme Inhibitory Potentials (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport. nih.govsemanticscholar.org Dysregulation of specific CA isoforms is associated with several diseases, making them important therapeutic targets. nih.gov Sulfonamide derivatives are the most prominent class of CA inhibitors, and incorporating a benzothiazole scaffold has led to the development of potent and isoform-selective inhibitors. nih.gov

A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and tested against several human (h) CA isoforms. nih.govresearchgate.net These studies revealed compounds with subnanomolar to low nanomolar inhibition constants (Ki) and significant selectivity for certain isoforms. For example, derivatives were found to be potent inhibitors of the cytosolic isoforms hCA II and hCA VII, as well as the transmembrane, tumor-associated isoform hCA IX. nih.govresearchgate.net The structure-activity relationship is notably sharp, with minor structural modifications on the benzothiazole ring leading to significant changes in inhibitory activity and isoform selectivity. nih.gov For instance, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a ) was a potent inhibitor of hCA II and hCA VII. semanticscholar.org This class of compounds is of particular interest for designing isoform-selective inhibitors for various therapeutic applications. nih.gov

Table 6: Carbonic Anhydrase Inhibitory Activity of Selected Benzothiazole Sulfonamides

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Electronic and Steric Properties on Biological Potency

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the aromatic rings can alter the molecule's electron distribution, affecting its ability to form key interactions, such as hydrogen bonds or pi-stacking, with a biological target. For instance, in a series of thiazole (B1198619)/thiadiazole carboxamide derivatives designed as c-Met kinase inhibitors, the nature of the substituent on a benzene (B151609) ring played a critical role in cytotoxic activity. nih.gov Studies showed that weak electron-withdrawing groups, like fluorine and chlorine, on the benzene ring were favorable for activity. A clear preference was observed for halogens at the 4-position over the 3- or 2-positions, suggesting that the electronic influence at a specific vector is crucial for optimal target engagement. nih.gov Conversely, the presence of electron-donating groups was found to be detrimental to cytotoxic potency in that particular study. nih.gov

Steric Effects: The size and bulkiness of substituents (steric properties) are equally important. Bulky groups can cause steric hindrance, preventing the molecule from fitting correctly into the binding pocket of a target enzyme or receptor. However, in some cases, a larger group may be necessary to establish favorable van der Waals contacts and enhance binding affinity. In the development of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the introduction of a bromine atom at the 4-position of a phenyl group (a moderately bulky and electron-withdrawing substituent) on the thiazole ring resulted in higher activity compared to an unsubstituted phenyl group. mdpi.com This indicates that a combination of steric bulk and electronic properties at this position enhances inhibitory potential.

The table below summarizes representative SAR findings from a study on thiazole-based c-Met kinase inhibitors, illustrating the impact of different substituents on biological activity. nih.gov

| Compound ID | Moiety B Substituent (Position) | Moiety D Substituent (Position) | c-Met IC50 (nM) |

| 51k | 2-F | 4-F | 48.31 |

| 51l | 3-F | 4-F | 5.23 |

| 51aa | 3-Cl | 4-F | 3.89 |

| 51ab | 3-Cl | 3-F | 9.26 |

| 51ac | 3-Cl | 2-F | 15.62 |

| 51x | 3-Cl | 4-OCH3 | 43.15 |

| 51ag | 3-Cl | 4-CF3 | 31.27 |

Influence of Linker Length and Ring System Modifications on Pharmacological Profiles

Modifications to the core structure, including the alteration of linker units and the substitution of ring systems, are fundamental strategies in molecular design to fine-tune pharmacological profiles.

Linker Modifications: In scaffolds like methyl 3-thiazol-2-yl-benzoate, the direct linkage between the thiazole and benzoate (B1203000) rings is rigid. Introducing a linker between these two moieties can provide greater conformational flexibility, potentially allowing for more optimal interactions with a target site. The length, rigidity, and chemical nature of a linker can have a substantial impact on binding affinity. researchgate.net Studies on other thiazole derivatives have explored changing the linker structure between the thiazole and adjacent phenyl groups. nih.gov For example, research into inhibitors of metastatic cancer cell migration involved modifying the connection and substitution on the thiazole nitrogen, which acts as a form of linker modification, to explore and optimize structure-activity relationships. nih.govacs.org The goal is to orient the key pharmacophoric elements in a spatially optimal arrangement without incurring a significant entropic penalty upon binding. researchgate.net

Ring System Modifications: Replacing or modifying the ring systems can lead to significant changes in activity, selectivity, and pharmacokinetic properties.

Thiazole Ring: Modifications on the thiazole ring itself, such as adding a methyl group at the 5-position, have been shown to result in a near-complete loss of antimigration activity in certain series of compounds. nih.gov This highlights the sensitivity of this position to substitution. The relative position of heteroatoms within the heterocyclic ring is also critical; for instance, comparing thiazole-2-carboxamide and thiazole-5-carboxamide (B1230067) linkers in c-Met inhibitors revealed that the heteroatom arrangement had a non-negligible influence on activity. nih.gov

Benzoate Ring: The methyl benzoate part of the molecule can also be replaced with other ring systems to explore new interactions or improve drug-like properties. For example, replacing the benzene ring with a pyridine (B92270) core in some c-Met inhibitors led to promising cytotoxicity results. nih.gov Fusing the thiazole ring with a benzene ring to create a benzothiazole (B30560) system is another common strategy that significantly alters the molecule's shape, size, and electronic properties, leading to different biological activities. benthamscience.comrjptonline.org

The following table illustrates how modifications to the core ring structures in a series of 11β-HSD1 inhibitors affected their potency. mdpi.com

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) |

| 3f | H | 0.17 |

| 3g | 4-Br | 0.07 |

| 3h | 4-CF3 | 0.04 |

Identification of Key Pharmacophoric Features Essential for Desired Bioactivity

A pharmacophore is the essential three-dimensional arrangement of electronic and steric features necessary for a molecule to exert a specific biological effect. For the thiazole class of compounds, several key features are consistently identified as crucial for bioactivity.

The thiazole ring itself is a privileged scaffold and a key pharmacophoric element. nih.govresearchgate.net Its nitrogen and sulfur atoms are important hydrogen bond acceptors and can participate in metal coordination. The aromatic nature of the ring allows for pi-pi stacking interactions with aromatic amino acid residues in a protein's binding site.

Based on various studies of bioactive thiazole derivatives, a general pharmacophore model often includes:

A Central Heterocyclic Scaffold (Thiazole): Acts as a rigid core to properly orient the other functional groups. The electron-rich nature of the ring and its heteroatoms are crucial for interactions. nih.gov

Hydrogen Bond Donors/Acceptors: The nitrogen atom in the thiazole ring is a key hydrogen bond acceptor. Other functional groups attached to the scaffold, such as amides or hydroxyls, are often incorporated to provide additional hydrogen bonding capacity.

Aromatic/Hydrophobic Regions: The benzoate ring and other attached phenyl groups typically serve as hydrophobic regions that engage with non-polar pockets in the target protein. These interactions are vital for anchoring the molecule in the binding site.

Specific Substituent Patterns: The SAR data reveals that the precise placement of substituents is critical. For example, a halogen atom at a specific position on an aromatic ring may act as a key interaction point, significantly enhancing potency. nih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts.

For thiazole derivatives, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for various biological activities, such as anti-inflammatory effects through 5-lipoxygenase (5-LO) inhibition. laccei.org In one such study, a 2D-QSAR model was generated for a series of 59 thiazole derivatives. laccei.org The model showed a good correlation coefficient, indicating its ability to predict the 5-LO inhibitory activity of the compounds based on their structural features.

The process typically involves:

Data Set Compilation: A series of structurally related thiazole compounds with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound, representing their electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. laccei.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSAR analyses of thiazole-based compounds, such as 11β-HSD1 inhibitors, have shown that specific derivatives, like those containing a cyclohexyl group, represent a promising direction for further synthesis and evaluation. mdpi.com These predictive models are invaluable tools in modern medicinal chemistry for optimizing lead compounds derived from the this compound scaffold.

Computational Chemistry and Cheminformatics Analyses

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Methyl 3-thiazol-2-yl-benzoate, DFT calculations, often employing a basis set like B3LYP/6-311G(d,p), would be utilized to determine its most stable three-dimensional conformation (optimized geometry). These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT are critical for understanding the molecule's behavior. Key parameters include the total energy, dipole moment, and the energies of the molecular orbitals. For instance, calculations on related benzothiazole (B30560) derivatives have been used to analyze their physical characteristics and chemical reactivity. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of Thiazole (B1198619) Derivatives from DFT Studies

| Parameter | Representative Value for a Thiazole Derivative |

|---|---|

| Total Energy (Hartree) | -850 to -950 |

| Dipole Moment (Debye) | 2.5 to 4.0 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |

Note: The values presented are representative examples based on DFT calculations for structurally similar thiazole derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For thiazole derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer phenomena within the molecule. mdpi.comdntb.gov.ua

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. By partitioning the crystal electron density into molecular fragments, this analysis generates a three-dimensional surface that provides a detailed picture of how molecules interact with their neighbors.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Heterocyclic Compounds

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 40 - 50% |

| C···H/H···C | 15 - 25% |

| O···H/H···O | 10 - 20% |

| N···H/H···N | 5 - 10% |

| S···H/H···S | 3 - 8% |

Note: This table provides illustrative percentage contributions of common intermolecular contacts observed in the crystal structures of related organic molecules.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are pivotal in the field of drug discovery and design, providing insights into how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against a panel of known protein targets to identify potential biological activities. This process involves placing the optimized 3D structure of the ligand into the active site of a protein and scoring the different binding poses.

The results of these simulations can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site. Such studies have been successfully applied to various thiazole derivatives to explore their potential as inhibitors of enzymes like carbonic anhydrase, acetylcholinesterase, and tubulin. nih.govacs.org

Beyond identifying potential binding modes, molecular docking algorithms also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. These predicted affinities help in ranking and prioritizing compounds for further experimental testing.

For this compound, predicting its binding affinity against various therapeutic targets can guide the design of more potent analogues. For example, docking studies on thiazole-based inhibitors of SARS-CoV-2 main protease have shown that specific interactions, such as hydrogen bonds with key residues like Gln189 and Glu166, and arene-arene interactions with His41, contribute to their inhibitory activity. semanticscholar.org Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-receptor complexes over time.

Table 3: Illustrative Molecular Docking Results for a Thiazole Derivative Against a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase 1 | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Example Protease A | -7.9 | His41, Cys145, Met165 | π-π Stacking, Hydrophobic |

| Example Enzyme X | -9.2 | Asp129, Arg158, Tyr354 | Hydrogen Bond, Electrostatic |

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking simulations for a thiazole-containing compound against representative protein targets.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to thiazole-containing compounds to understand their structural stability and interactions with biological targets. nih.gov MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time.

These simulations provide critical information on:

Conformational Flexibility: MD simulations can map the accessible conformations of this compound, revealing the molecule's flexibility. The dihedral angle between the thiazole and benzene (B151609) rings is a key determinant of its three-dimensional shape, which influences its ability to fit into the binding pocket of a target protein.

Binding Stability: In studies involving similar thiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site, with lower, stable RMSD values indicating a persistent and stable binding mode. nih.gov

Interaction Mapping: By simulating the compound in a solvated biological environment, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a target's active site. nih.gov For this compound, potential interactions would involve the nitrogen and sulfur atoms of the thiazole ring and the ester group of the benzoate (B1203000) moiety.

Such computational studies on analogous compounds suggest that this compound likely possesses the structural features necessary for stable interactions with various enzymatic targets. nih.gov

Therapeutic Applications and Drug Discovery Perspectives

Methyl 3-Thiazol-2-yl-benzoate as a Lead Compound for the Development of Novel Therapeutic Agents

In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for designing more potent and selective drug candidates. This compound embodies the qualities of a valuable lead compound. The thiazole (B1198619) nucleus is a key component in established drugs, suggesting its biocompatibility and favorable chemical properties for drug design. mdpi.commdpi.com Molecules incorporating a thiazole ring are known to interact with various biological systems, where they can modulate biochemical pathways, inhibit enzymes, or block receptors. mdpi.comnih.gov

The combination of the thiazole ring with a benzoate (B1203000) moiety in this compound offers a versatile scaffold for chemical modification. The benzoate portion can be systematically altered to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. Based on the extensive research into thiazole derivatives, this lead compound could be explored for several therapeutic applications:

Anticancer Activity: Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets crucial for cancer progression, including cell cycle regulators and enzyme-linked receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com

Antimicrobial Properties: The thiazole scaffold is a core component of penicillin antibiotics and numerous synthetic derivatives have shown potent activity against a range of bacteria and fungi. nih.govnih.gov

Anti-inflammatory Effects: Certain thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX). nih.gov

The inherent biological potential of the thiazole ring, combined with the chemical tractability of the benzoate group, makes this compound an excellent candidate for lead optimization in a drug discovery program. researchgate.net

Design and Development of Next-Generation Thiazole-Benzoate Analogues with Optimized Profiles

Once a lead compound like this compound is identified, the next step involves the systematic design and synthesis of analogues to establish a Structure-Activity Relationship (SAR). SAR studies are crucial for identifying which parts of the molecule are essential for its biological activity and how modifications affect its potency and selectivity. nih.govbenthamscience.com

For the thiazole-benzoate scaffold, medicinal chemists can explore modifications at several key positions:

The Benzoate Ring: Substituents can be introduced onto the phenyl ring to enhance target binding or alter electronic properties. Common modifications include adding halogen atoms (F, Cl, Br) or electron-donating groups like methoxy (-OCH3), which have been shown to influence the anticancer activity of related thiazole derivatives. ijper.org

The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or converted into a variety of amides. These changes can introduce new hydrogen bonding capabilities, potentially leading to stronger interactions with the biological target.

The Thiazole Ring: While the core thiazole ring is often essential for activity, substitutions at its 4 and 5 positions can be explored to further optimize the compound's profile. nih.gov

The following table illustrates a hypothetical SAR study for analogues of this compound, based on reported findings for similar thiazole derivatives developed as VEGFR-2 inhibitors.

| Compound | R1 (Benzoate Ring Substitution) | R2 (Ester Modification) | Hypothetical VEGFR-2 Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Lead Compound | -H | -OCH₃ | 550 |

| Analogue 1 | 4-Cl | -OCH₃ | 120 |

| Analogue 2 | 4-OCH₃ | -OCH₃ | 250 |

| Analogue 3 | 4-Cl | -OH | 95 |

| Analogue 4 | 4-Cl | -NHCH₃ | 75 |

This data is illustrative and based on general principles of medicinal chemistry for thiazole derivatives. mdpi.comresearchgate.net

This systematic approach allows for the development of next-generation analogues with significantly improved potency against the intended biological target.

Strategies for Enhancing Efficacy, Selectivity, and Overall Safety

Beyond initial potency, the goal of drug design is to create therapeutic agents that are highly effective, selective for their target, and possess a favorable safety profile. dergipark.org.tr

Enhancing Efficacy: Efficacy can be improved by designing molecules that bind more tightly to their target. This is often achieved through an iterative process of design, synthesis, and testing, guided by computational tools. For instance, designing thiazole derivatives to specifically inhibit the kinase domain of enzymes like PI3K and mTOR has proven to be a promising strategy in cancer therapy. nih.gov The introduction of functional groups that can form additional interactions, such as hydrogen bonds or hydrophobic contacts within the target's active site, is a key tactic.

Improving Selectivity: Selectivity is critical for minimizing off-target effects. A drug should interact strongly with its intended target but weakly or not at all with other related proteins. Molecular docking studies can be used to visualize how a compound fits into the three-dimensional structure of a target protein. nih.govnih.gov This allows chemists to design analogues that exploit subtle differences between the target and off-target proteins, thereby enhancing selectivity. For example, modifications to the thiazole scaffold can be tailored to achieve selective inhibition of one kinase over another.

Introducing blocking groups at metabolically vulnerable sites.

Designing hybrid molecules that combine the thiazole-benzoate scaffold with other pharmacophores to enhance desired properties. mdpi.com

By integrating these strategies, researchers can optimize the therapeutic profile of lead compounds, moving closer to a viable drug candidate.

Future Directions in Preclinical Development and Potential Clinical Translation

The journey from a promising thiazole-benzoate analogue to a clinically approved drug is long and complex. After successful lead optimization, a candidate molecule must undergo rigorous preclinical development. This stage involves comprehensive evaluation in cellular and animal models to confirm its efficacy and to build a preliminary understanding of its safety. nih.gov

Future preclinical work on optimized this compound analogues would involve:

In Vivo Efficacy Studies: Testing the lead candidates in animal models of specific diseases (e.g., tumor xenograft models for cancer) to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analyzing how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these processes relate to its biological effect over time.

Early Safety Pharmacology: Investigating potential effects on major organ systems, such as the cardiovascular and central nervous systems.

The ultimate goal is the clinical translation of these findings into new human therapies. The rich history of thiazole derivatives in medicine provides a strong foundation for this endeavor. mdpi.comnih.gov The structural versatility and broad biological activity of the thiazole scaffold continue to inspire the design of new and more effective drug candidates. mdpi.com Continued research into thiazole-benzoate derivatives, leveraging modern drug design technologies and a deeper understanding of disease biology, holds significant promise for delivering the next generation of innovative medicines. mdpi.com

Conclusion and Future Research Opportunities

Synthesis of Current Academic Research Findings on Methyl 3-Thiazol-2-yl-benzoate and Its Derivatives

Research into this compound and its analogs places it within the broader, extensively studied class of thiazole-containing compounds. The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, recognized for a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.goveurekaselect.comglobalresearchonline.net Derivatives of the core benzothiazole (B30560) structure, a related bicyclic system, have been investigated for numerous pharmacological applications, from neuroprotective to anticancer and antimicrobial agents. jyoungpharm.orgnih.govresearchgate.net

Studies on molecules incorporating both thiazole and benzoate (B1203000) moieties, or their close analogs like benzothiazole, have revealed significant potential. For instance, various substituted benzothiazole derivatives have been synthesized and shown to possess anti-inflammatory, analgesic, and antibacterial activities. chalcogen.ro The functionalization of the thiazole or the connected phenyl ring allows for the modulation of these biological effects. Specific derivatives have been explored as dual inhibitors of enzymes like EGFR and VEGFR-2 for cancer therapy, showcasing the multi-targeted potential of this chemical class. nih.govresearchgate.net Furthermore, the structural framework is a key component in compounds designed as inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.govnih.gov

Beyond medicinal chemistry, the unique photophysical properties of thiazole-containing compounds have garnered interest. Benzothiazole derivatives, particularly when conjugated with other aromatic systems like coumarins, exhibit strong fluorescence and have been investigated for applications as organic light-emitting diodes (OLEDs), fluorescent probes, and solar energy collectors. nih.govnih.gov While direct research on this compound itself is not extensively detailed in publicly accessible literature, the findings on analogous structures provide a strong rationale for its importance as a synthetic intermediate and a candidate for biological and materials science investigation. The existing body of work on related compounds suggests that this compound is a valuable building block for creating a new generation of therapeutic agents and functional materials.

Table 1: Summary of Investigated Activities in Thiazole and Benzothiazole Derivatives This table synthesizes findings from a range of studies on compounds structurally related to this compound, highlighting the diverse potential of this chemical class.

| Research Area | Specific Target/Application | Key Findings |

|---|---|---|

| Anticancer | EGFR/VEGFR-2 Inhibition | Thiazole-based derivatives show dual inhibitory action, suggesting multi-targeted anticancer potential. nih.govresearchgate.net |

| Topoisomerase Inhibition | The benzothiazole nucleus is a key pharmacophore in designing topoisomerase inhibitors. researchgate.net | |

| Antiproliferative Activity | Novel benzothiazole derivatives have demonstrated significant in vitro activity against various cancer cell lines. nih.gov | |

| Antimicrobial | DNA Gyrase Inhibition | Certain thiazole derivatives exhibit potent inhibitory effects on bacterial E. coli DNA gyrase. nih.gov |

| DHFR Inhibition | Benzothiazole analogs have been designed as effective inhibitors of dihydrofolate reductase (DHFR). nih.gov | |

| Antibacterial Screening | Broad-spectrum activity has been observed against both Gram-positive and Gram-negative bacteria. chalcogen.ro | |

| Anti-inflammatory | Cytokine Regulation | Benzothiazole compounds have been shown to down-regulate pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov |

| Analgesic Activity | Certain synthesized benzothiazole derivatives have demonstrated notable analgesic effects in screening models. chalcogen.ro | |

| Materials Science | Organic Electronics | Benzothiazole derivatives are explored for their unique electro-optical properties in OLEDs. nih.govnih.gov |

Identification of Unexplored Research Avenues and Existing Knowledge Gaps

Despite the extensive research on the broader family of thiazole and benzothiazole derivatives, specific knowledge regarding this compound is limited. This presents several clear gaps in the current scientific landscape.

Limited Public Data on Biological Activity: There is a notable absence of comprehensive screening data for this compound itself. Its specific anticancer, antimicrobial, anti-inflammatory, or anticonvulsant activities have not been thoroughly characterized in published literature. The structure-activity relationship (SAR) starting from this specific ester is largely unexplored.

Mechanism of Action Studies: For many biologically active thiazole derivatives, the precise molecular mechanism of action remains to be fully elucidated. researchgate.net While some studies point to enzyme inhibition, further research is needed to identify specific binding sites, downstream signaling effects, and potential off-target interactions for derivatives of this compound.

Pharmacokinetics and In Vivo Efficacy: A significant portion of the existing research on related compounds is confined to in vitro studies. nih.gov There is a critical knowledge gap concerning the absorption, distribution, metabolism, and excretion (ADME) profiles and the in vivo efficacy and safety of compounds derived from the this compound scaffold.

Exploration in Materials Science: While benzothiazoles are known for their luminescent properties, the specific photophysical characteristics (e.g., quantum yield, emission spectra, two-photon absorption) of this compound and its simple derivatives are not well-documented. Its potential application as a building block for novel dyes, sensors, or organic electronic materials is an open field.

Green Synthesis and Scalability: While various synthetic routes to thiazoles exist, there is a continuous need for more environmentally friendly, scalable, and cost-effective methods. Research into green chemistry approaches for the synthesis of this compound and its subsequent derivatization is an important and underexplored avenue.

Agrochemical Potential: The biological activity of thiazole derivatives is often focused on human health. eurekaselect.com A significant gap exists in the exploration of their potential as herbicides, fungicides, or insecticides for agricultural applications, an area where novel chemical scaffolds are in high demand.

Recommendations for Future Studies and Potential Collaborative Research Initiatives

To address the identified knowledge gaps and fully unlock the potential of this compound, a multi-pronged research strategy is recommended.

Systematic Biological Screening: A foundational study should involve the synthesis of this compound and its initial biological evaluation across a wide panel of assays. This should include screening for anticancer activity against diverse cancer cell lines, antibacterial activity against clinically relevant pathogens (including resistant strains), and anti-inflammatory activity.

Medicinal Chemistry Campaign: Based on initial screening results, a focused medicinal chemistry program should be initiated. This would involve the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR). Modifications could include:

Hydrolysis of the methyl ester to the corresponding carboxylic acid and subsequent amidation to form a diverse set of amides.

Substitution on the benzoate ring to explore electronic and steric effects.

Functionalization of the thiazole ring, if synthetically feasible.

Computational and Mechanistic Studies: Collaboration with computational chemists and molecular biologists is highly recommended. Molecular docking studies could predict potential biological targets (e.g., specific kinases, bacterial enzymes). nih.gov Subsequent in vitro enzymatic assays and cellular studies would be essential to validate these predictions and elucidate the mechanism of action of the most potent compounds.

Materials Science and Photophysics: A collaborative effort between synthetic chemists and materials scientists should be undertaken to characterize the photophysical properties of this compound and its derivatives. This would involve measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes to evaluate their potential in applications such as OLEDs, chemical sensors, or as fluorescent labels for biological imaging.

Pharmacokinetic Profiling: For derivatives that demonstrate significant in vitro biological activity, early-stage ADME profiling is crucial. Collaboration with pharmacologists to perform in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models will be necessary to identify candidates with drug-like properties suitable for further preclinical development. This interdisciplinary approach will be vital to efficiently translate foundational chemical research into tangible therapeutic or technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.